![molecular formula C16H17N5O2 B2375032 N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide CAS No. 1203243-76-8](/img/structure/B2375032.png)
N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide
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Description
N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as DPO-1, and it is a selective inhibitor of the Kv1.5 ion channel. The Kv1.5 ion channel is found in the heart, and its inhibition can lead to the treatment of atrial fibrillation. In addition, DPO-1 has shown potential in the treatment of cancer, inflammation, and pain.
Scientific Research Applications
- Leishmaniasis is a tropical disease caused by protozoan parasites of the genus Leishmania. Research has shown that certain pyrazole derivatives, including our compound of interest, display potent antileishmanial activity . Specifically, compound 13 demonstrated superior antipromastigote activity, outperforming standard drugs like miltefosine and amphotericin B deoxycholate. Molecular docking studies further supported its efficacy against Leishmania strains.
- Malaria, caused by Plasmodium parasites transmitted through mosquito bites, remains a global health concern. The synthesized pyrazole derivatives (compounds 14 and 15) exhibited significant inhibition effects against Plasmodium berghei in vivo . These findings suggest that our compound could serve as a basis for developing safer and more effective antimalarial agents.
- The β-ketoenol group, present in our compound, has attracted attention due to its promising inhibitory properties. Researchers have explored this functionality for various applications, including anti-tumor, anti-inflammatory, and anti-HIV activities .
- Our compound’s unique combination of a β-ketoenol group and a pyrazolic moiety makes it an interesting candidate for drug design. Researchers have investigated its crystal structure, performed DFT studies, and explored its potential as a biomolecule . Such investigations pave the way for novel therapeutic agents.
- Elemental microanalysis, FTIR (Fourier-transform infrared spectroscopy), and 1H NMR (nuclear magnetic resonance) techniques were employed to verify the structures of hydrazine-coupled pyrazoles . These methods play a crucial role in characterizing novel compounds.
Antileishmanial Activity
Antimalarial Potential
β-Ketoenol Functionality
Drug Design and Biomolecule Development
Structural Verification Techniques
properties
IUPAC Name |
N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c1-11-10-13(20-21(11)2)15-18-19-16(23-15)17-14(22)9-8-12-6-4-3-5-7-12/h3-7,10H,8-9H2,1-2H3,(H,17,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXMLHQWAQOFBFA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)CCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide |
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